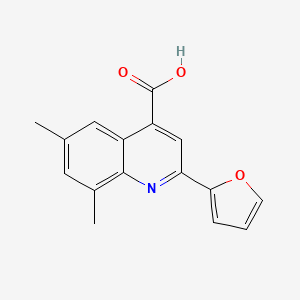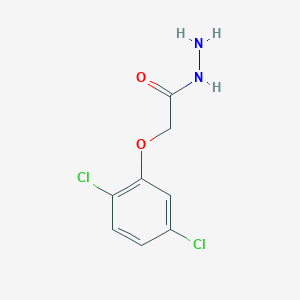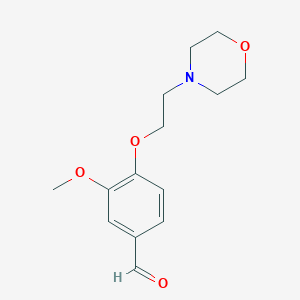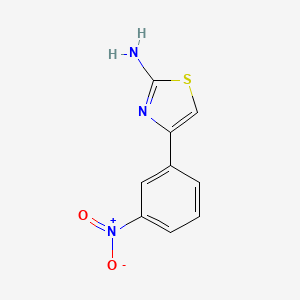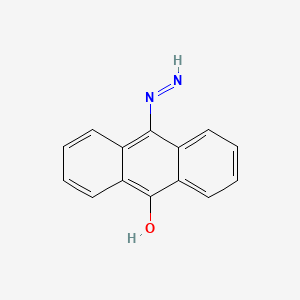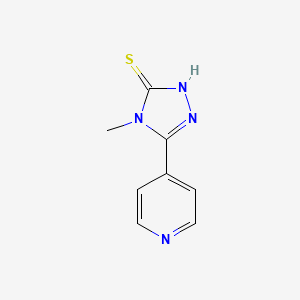
4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, which is known for its diverse range of biological activities and applications in various fields of chemistry and pharmacology. The triazole ring is a five-membered heterocycle containing three nitrogen atoms, which can be further functionalized to enhance its properties and potential uses .
Synthesis Analysis
The synthesis of 4H-1,2,4-triazole-3-thiols can be achieved using di-2-pyridylthionocarbonate as a thiocarbonyl transfer reagent, which is suitable for microplate parallel synthesis and produces samples in screening-ready condition . Another method involves the cyclization of potassium dithiocarbazinate with hydrazine hydrate, using water as a solvent under reflux conditions . Additionally, the synthesis of related compounds can be performed through multi-step reaction sequences involving starting materials such as methyl nicotinate or pyrrole, followed by various reactions including hydrazinolysis and nucleophilic addition .
Molecular Structure Analysis
The molecular structure of related triazole compounds has been studied using X-ray diffraction (XRD) and optimized through computational methods. For instance, the structure of 3-methyl-4-phenyl-5-(2-pyridyl)-1,2,4-triazole was optimized by minimizing the forces acting on the atoms while keeping the lattice parameters fixed with experimental values . The crystal structure of another derivative, 3-methyl-4-phenyl-5-(2-pyridyl)-1,2,4-triazole, was determined to be orthorhombic with non-coplanar aromatic rings .
Chemical Reactions Analysis
The triazole derivatives can undergo various chemical reactions, including condensation with benzaldehyde to form Schiff bases , cyclo-condensation with thioacetic acid , and S-alkylation with methyl iodide or benzyl chloride . These reactions allow for the synthesis of a wide range of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are characterized by techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as chromatographic methods like thin-layer chromatography (TLC). These compounds exhibit strong intermolecular hydrogen bonding in the solid state and can exist in different tautomeric forms . The derivatives of 1,2,4-triazole-3-thiol containing the pyrrole synthon have been synthesized and their physico-chemical properties studied, confirming their structures and individuality . Additionally, the optical properties, such as the dispersion of linear and nonlinear optical susceptibilities and hyperpolarizability, have been theoretically investigated for related compounds .
Scientific Research Applications
-
Synthesis of Indole Derivatives
- Scientific Field : Organic Chemistry .
- Application Summary : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology .
- Methods of Application : The synthesis of indole derivatives involves various chemical reactions, including the Fischer indole synthesis, Madelung synthesis, and Bischler-Mohlau indole synthesis .
- Results or Outcomes : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
-
Synthesis of Triazole-Pyrimidine Hybrids
- Scientific Field : Pharmaceutical Research .
- Application Summary : Triazole-Pyrimidine hybrids are studied for their neuroprotective and anti-neuroinflammatory activity .
- Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
- Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
-
Synthesis of Pyridazine Derivatives
- Scientific Field : Medicinal Chemistry .
- Application Summary : Pyridazine derivatives are studied for their unique physicochemical properties, which can be important in drug-target interactions .
- Methods of Application : The synthesis of pyridazine derivatives involves various chemical reactions, including the use of different catalysts and reagents .
- Results or Outcomes : The pyridazine ring is endowed with unique properties, such as weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .
-
Synthesis of Triazole-Pyrimidine Hybrids
- Scientific Field : Neuropharmacology .
- Application Summary : Triazole-Pyrimidine hybrids are studied for their neuroprotective and anti-neuroinflammatory activity .
- Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized .
- Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
-
Synthesis of Pyrimidine Derivatives
- Scientific Field : Neuroprotection .
- Application Summary : Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
- Methods of Application : The synthesis of pyrimidine derivatives involves various chemical reactions .
- Results or Outcomes : The study of the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cells has shown promising results .
-
Synthesis of Indole Derivatives
- Scientific Field : Cell Biology .
- Application Summary : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .
- Methods of Application : The synthesis of indole derivatives involves various chemical reactions .
- Results or Outcomes : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-12-7(10-11-8(12)13)6-2-4-9-5-3-6/h2-5H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDUEIIMRXEFHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190024 | |
| Record name | Pyridine, 4-(3-mercapto-4-methyl-5-(4H-1,2,4-triazolyl))- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
3652-32-2 | |
| Record name | 4-Methyl-5-(pyridin-4-yl)-4H-[1,2,4]triazole-3-thiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3652-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 4-(3-mercapto-4-methyl-5-(4H-1,2,4-triazolyl))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003652322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 4-(3-mercapto-4-methyl-5-(4H-1,2,4-triazolyl))- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299907.png)
![5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299909.png)
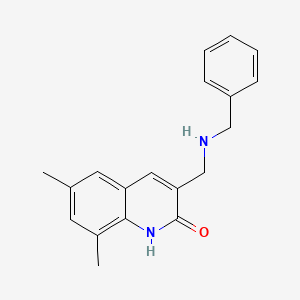
![3-{[(Furan-2-ylmethyl)-amino]-methyl}-8-methyl-1H-quinolin-2-one](/img/structure/B1299923.png)
![3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1299925.png)
